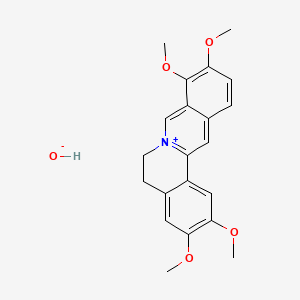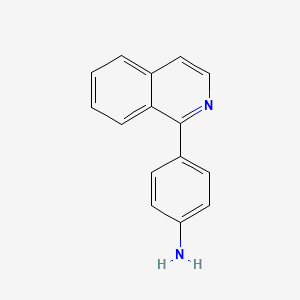![molecular formula C12H17N6O7P B1196036 (4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide CAS No. 33823-17-5](/img/structure/B1196036.png)
(4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate is a cyclic nucleotide derivative of adenosine. It is characterized by the presence of a hydroxyethylamino group at the 8-position of the adenosine moiety and a monophosphate group at the 3’,5’-positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate typically involves the modification of adenosine. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups.
Introduction of Hydroxyethylamino Group: The protected adenosine is then reacted with an appropriate hydroxyethylamine derivative under basic conditions to introduce the hydroxyethylamino group at the 8-position.
Phosphorylation: The resulting intermediate is phosphorylated at the 3’,5’-positions using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a phosphoramidite reagent.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyethylamino group to an amino group.
Substitution: The hydroxyethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate has several scientific research applications:
Chemistry: It is used as a model compound to study nucleotide analogs and their chemical properties.
Biology: The compound is investigated for its potential role in cellular signaling pathways and as a modulator of enzyme activities.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group may enhance binding affinity to these targets, leading to modulation of their activities. The compound can influence various cellular pathways, including cyclic nucleotide signaling and protein phosphorylation.
Comparison with Similar Compounds
Similar Compounds
Adenosine 3’,5’-monophosphate: Lacks the hydroxyethylamino group at the 8-position.
8-Aminoadenosine 3’,5’-monophosphate: Contains an amino group instead of a hydroxyethylamino group.
8-Hydroxyadenosine 3’,5’-monophosphate: Contains a hydroxy group instead of a hydroxyethylamino group.
Uniqueness
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate is unique due to the presence of the hydroxyethylamino group, which can enhance its biological activity and binding affinity to molecular targets. This structural modification may result in distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
33823-17-5 |
|---|---|
Molecular Formula |
C12H17N6O7P |
Molecular Weight |
388.27 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(2-hydroxyethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H17N6O7P/c13-9-6-10(16-4-15-9)18(12(17-6)14-1-2-19)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,19-20H,1-3H2,(H,14,17)(H,21,22)(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
YMSXKPONFXQTQW-IOSLPCCCSA-N |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
Synonyms |
8-hydroxyethylamino-cyclic AMP 8-hydroxyethylaminoadenosine 3',5'-monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


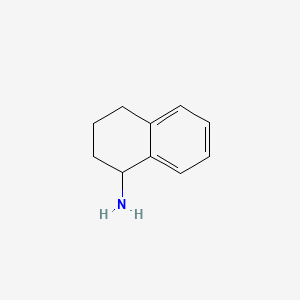
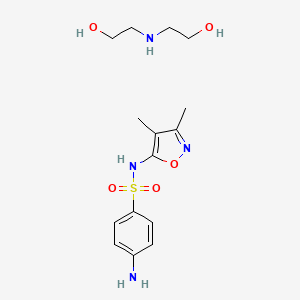
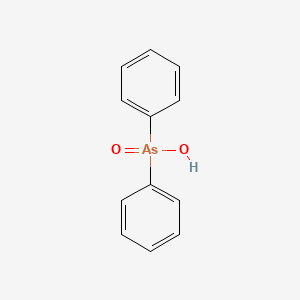
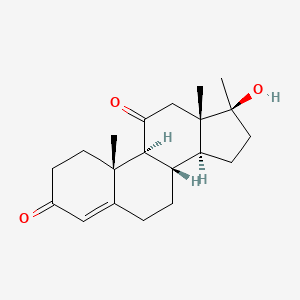
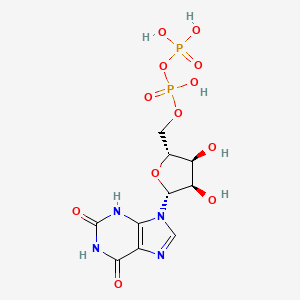
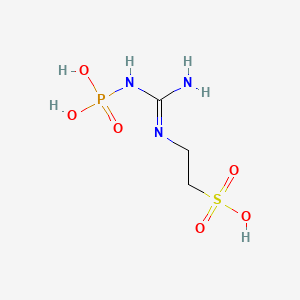
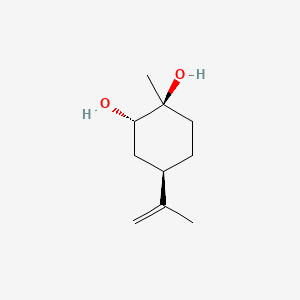
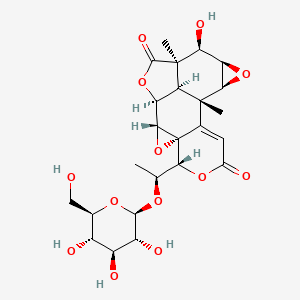
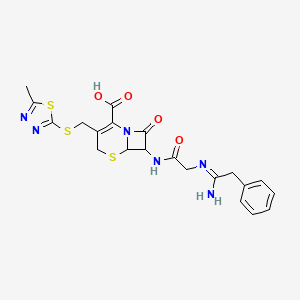

![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)

